MK2a Inhibitor

Catalog No.
S524124
CAS No.
41179-33-3
M.F
C22H20FNO2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK2a Inhibitor

CAS Number

41179-33-3

Product Name

MK2a Inhibitor

IUPAC Name

4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide

Molecular Formula

C22H20FNO2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)

InChI Key

ODYAQBDIXCVKAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F

Solubility

Soluble in DMSO

Synonyms

CMPD1; CMPD-1; CMPD 1; IN1225; IN-1225; IN 1225;

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F

Description

The exact mass of the compound MK2a Inhibitor is 349.1478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Inflammatory Cytokine Production

One of the primary areas of research for MK2a inhibitors is their ability to modulate inflammatory responses. MK2a plays a role in the stability of messenger RNA (mRNA) encoding inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) [3]. By inhibiting MK2a, these inhibitors can potentially reduce the production of pro-inflammatory cytokines, thereby offering a therapeutic approach for inflammatory diseases like arthritis and psoriasis [2, 4].

Investigation in Cancer Research

In addition to inflammation, MK2a signaling has also been implicated in cancer cell proliferation and survival [5]. Some studies suggest that MK2a inhibitors may have potential as anti-cancer agents, either alone or in combination with other therapies [5]. Research is ongoing to elucidate the specific mechanisms by which MK2a inhibitors might function in a cancer setting.

Please note

MK2a inhibitor research is primarily pre-clinical, with studies being conducted in cell lines and animal models. More research is needed to determine the safety and efficacy of MK2a inhibitors in human clinical trials.

Here are some references for factual statements in this text:

  • [1] PubChem. MK2a Inhibitor [CID 11382492]. National Institutes of Health.
  • [2] CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production
  • [3] MAPKAPK2 (MK2) (Inhibitors Agonists Modulators Antagonists)
  • [4] Arthritis Research & Therapy
  • [5] The role of MK2 in human cancer

The MK2a inhibitor, specifically CMPD1, is a potent compound targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). This enzyme plays a crucial role in various cellular processes, including cytokine production, cell cycle regulation, and cytoskeletal remodeling. MK2 is activated by the p38 Mitogen-Activated Protein Kinase pathway and is involved in inflammatory responses and viral infections. CMPD1 has been shown to effectively inhibit MK2 activity, leading to significant biological effects, particularly in the context of viral infections like Chikungunya virus (CHIKV) .

  • MK2a is a protein kinase involved in the phosphorylation of various substrates within the cell. These substrates play a role in inflammation, cell survival, and other processes [, ].
  • By inhibiting MK2a, these inhibitors can modulate the phosphorylation of these substrates, thereby altering cellular signaling pathways. For instance, MK2a inhibition can suppress the production of inflammatory cytokines [].
  • As with any new compound, the safety profile of MK2a inhibitors is still under investigation.
  • Studies suggest that some inhibitors might exhibit good tolerability in animal models []. However, comprehensive clinical trials are needed to determine their safety for human use.

The primary mechanism of action for MK2 inhibitors involves the blockade of MK2 phosphorylation. CMPD1 inhibits the phosphorylation of MK2, which is critical for its activation and subsequent downstream signaling. This inhibition results in decreased activity of various substrates, including Cofilin, which is involved in actin polymerization . The chemical structure of CMPD1 allows it to effectively bind to the active site of MK2, preventing its interaction with ATP and thereby inhibiting its kinase activity .

MK2 is implicated in several biological processes, particularly in response to stress and inflammation. Inhibition of MK2 by CMPD1 has been shown to result in:

  • Reduced Viral Infection: CMPD1 demonstrated a 68% reduction in CHIKV infection by modulating actin remodeling pathways, crucial for viral progeny release .
  • Altered Cytokine Production: The inhibition leads to changes in the expression levels of pro-inflammatory cytokines, which are critical during immune responses .
  • Impact on Cytoskeletal Dynamics: The compound interferes with actin filament dynamics by inhibiting Cofilin phosphorylation, thus affecting cell migration and morphology .

The synthesis of MK2 inhibitors like CMPD1 often employs advanced chemical techniques. Notably, the Suzuki-Miyaura cross-coupling reaction has been widely utilized for creating biaryl linkages essential for the pharmacophore of these inhibitors. This method allows for efficient construction of complex molecular frameworks under microwave-assisted conditions, enhancing yield and reducing reaction times . Other synthetic approaches may include scaffold-hopping strategies to optimize lead compounds for improved potency and selectivity .

MK2 inhibitors have potential applications in various therapeutic areas:

  • Antiviral Therapies: Given their role in modulating viral infections, compounds like CMPD1 are being explored as potential treatments for viral diseases such as Chikungunya and Dengue .
  • Anti-inflammatory Treatments: By targeting MK2's role in inflammation, these inhibitors may serve as new treatments for autoimmune diseases and chronic inflammatory conditions .
  • Cancer Therapy: Since MK2 is involved in tumor progression through cytokine modulation, its inhibition may provide a novel approach to cancer treatment .

Several compounds exhibit similar inhibitory effects on MK2 or related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
SB203580p38 MAPK inhibitorBroad-spectrum kinase inhibitor; less selective
AndrographolideNatural compound; induces degradation of MK2Targets multiple pathways; potential anti-inflammatory effects
PF-364402Selective MK2 inhibitorDeveloped through scaffold-hopping strategies; potent against specific targets
Benzothiophene derivativesSelective inhibition of MK2Improved selectivity and potency compared to earlier compounds

Each compound has unique characteristics that influence its efficacy and specificity against MK2 or related kinases. The development of selective inhibitors remains a key focus for enhancing therapeutic outcomes while minimizing side effects associated with broader kinase inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

349.14780704 g/mol

Monoisotopic Mass

349.14780704 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MK2a inhibitor
CMPD-1

Dates

Modify: 2023-08-15
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5: Wu M, Dai G, Yao J, Hoyt S, Wang L, Mu J. Potentiation of insulin-mediated glucose lowering without elevated hypoglycemia risk by a small molecule insulin receptor modulator. PLoS One. 2015 Mar 23;10(3):e0122012. doi: 10.1371/journal.pone.0122012. eCollection 2015. PubMed PMID: 25799496; PubMed Central PMCID: PMC4370409.
6: Gurgis F, Åkerfeldt MC, Heng B, Wong C, Adams S, Guillemin GJ, Johns TG, Chircop M, Munoz L. Cytotoxic activity of the MK2 inhibitor CMPD1 in glioblastoma cells is independent of MK2. Cell Death Discov. 2015 Sep 7;1:15028. doi: 10.1038/cddiscovery.2015.28. eCollection 2015. PubMed PMID: 27551460; PubMed Central PMCID: PMC4979411.
7: Qi Z, Shen L, Zhou H, Jiang Y, Lan L, Luo L, Yin Z. Phosphorylation of heat shock protein 27 antagonizes TNF-α induced HeLa cell apoptosis via regulating TAK1 ubiquitination and activation of p38 and ERK signaling. Cell Signal. 2014 Jul;26(7):1616-25. doi: 10.1016/j.cellsig.2014.03.015. Epub 2014 Mar 29. PubMed PMID: 24686082.
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9: Hossain S, de la Cruz-Morcillo MA, Sanchez-Prieto R, Almazan G. Mitogen-activated protein kinase p38 regulates Krox-20 to direct Schwann cell differentiation and peripheral myelination. Glia. 2012 Jul;60(7):1130-44. doi: 10.1002/glia.22340. Epub 2012 Apr 17. PubMed PMID: 22511272.
10: Barnes MJ, Burschka C, Büttner MW, Conroy R, Daiss JO, Gray IC, Hendrick AG, Tam LH, Kuehn D, Miller DJ, Mills JS, Mitchell P, Montana JG, Muniandy PA, Rapley H, Showell GA, Tebbe D, Tacke R, Warneck JB, Zhu B. Silicon analogues of the nonpeptidic GnRH antagonist AG-045572: syntheses, crystal structure analyses, and pharmacological characterization. ChemMedChem. 2011 Nov 4;6(11):2070-80. doi: 10.1002/cmdc.201100318. Epub 2011 Sep 27. PubMed PMID: 21953839.
11: Haines JD, Fang J, Mushynski WE, Almazan G. Mitogen-activated protein kinase activated protein kinase 2 (MK2) participates in p38 MAPK regulated control of oligodendrocyte differentiation. Glia. 2010 Aug 15;58(11):1384-93. doi: 10.1002/glia.21014. PubMed PMID: 20607863.
12: Gahrton G. New therapeutic targets in multiple myeloma. Lancet. 2004 Nov 6-12;364(9446):1648-9. PubMed PMID: 15530610.
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